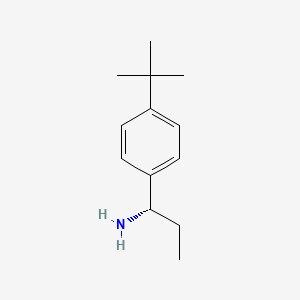

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Beschreibung

BenchChem offers high-quality (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-tert-butylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEFZEYKCJPZCH-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=C(C=C1)C(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Abstract

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a chiral primary amine that serves as a valuable building block in medicinal and synthetic chemistry. A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug discovery and development, where these parameters govern formulation, absorption, distribution, metabolism, and excretion (ADME). Despite its commercial availability, a consolidated public dataset of its key physicochemical properties is notably absent. This technical guide provides a robust framework for the characterization of this compound. It synthesizes predicted data with detailed, field-proven experimental protocols to empower researchers to determine critical parameters such as pKa, aqueous solubility, and lipophilicity. Furthermore, it outlines a comprehensive analytical workflow for structural verification and purity assessment, ensuring data integrity for any subsequent research.

Chemical Identity and Structural Elucidation

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

-

IUPAC Name: (1S)-1-[4-(tert-butyl)phenyl]propan-1-amine

-

Molecular Formula: C₁₃H₂₁N

-

SMILES: CCC1=CC=C(C=C1)C(C)(C)C

-

InChI Key: BMEFZEYKCJPZCH-UHFFFAOYSA-N

-

Chemical Structure:

(Note: Image generated for illustrative purposes)

Core Physicochemical Properties: Predicted Values and Experimental Endpoints

A summary of essential physicochemical properties is presented below. Due to the scarcity of published experimental data, this table includes calculated values and designates key properties for experimental determination as outlined in Section 3.0.

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Weight | 191.32 g/mol | Influences diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |

| Monoisotopic Mass | 191.1674 Da[1] | Essential for accurate mass spectrometry analysis and formula confirmation. |

| XlogP3 (Predicted) | 3.4[1] | Indicates significant lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. |

| pKa (Conjugate Acid) | Estimated: 9.5 - 10.5 | Governs the ionization state at physiological pH (7.4), critically impacting solubility, receptor interaction, and off-target effects. |

| Aqueous Solubility | pH-Dependent; Low (Free Base) | Directly affects bioavailability and formulation strategies. Must be determined experimentally. |

| Melting Point | Not available | Relevant for material handling, stability, and formulation (e.g., solid vs. liquid dosage forms). |

| Boiling Point | Not available | For comparison, the analog (S)-1-Phenylpropan-1-amine boils at 205°C.[2] The addition of the tert-butyl group is expected to increase this value. |

Experimental Protocols for Physicochemical Characterization

The following protocols describe robust, self-validating methodologies for determining the most critical physicochemical parameters for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine.

Protocol for pKa Determination by Potentiometric Titration

Causality Statement: Potentiometric titration is the gold-standard method for pKa determination. It directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise identification of the pKa of the amine's conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺), which is the midpoint of the titration curve.

Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh approximately 10-20 mg of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Titration: Place the solution in a jacketed beaker to maintain constant temperature. Begin stirring and record the initial pH. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the amine has been protonated). This can be determined from the first derivative plot (d(pH)/dV vs. V), where the equivalence point is the maximum.

Caption: Orthogonal Analytical Workflow for Compound Qualification.

-

High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase C18 column with a gradient mobile phase of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid. The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks.

-

Purpose: To determine the purity of the sample by separating it from any impurities or starting materials.

-

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Purpose: To confirm the molecular weight. The expected primary ion is the protonated molecule [M+H]⁺ at m/z 192.17. [1]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR in a deuterated solvent like CDCl₃ or MeOD.

-

Purpose: To provide unambiguous structural confirmation. Expected ¹H NMR signals include a singlet (~1.3 ppm, 9H) for the tert-butyl group, two doublets in the aromatic region (4H), and characteristic multiplets for the propyl chain (CH, CH₂, CH₃).

-

-

Chiral Chromatography:

-

Method: Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a specialized chiral stationary phase.

-

Purpose: To confirm the enantiomeric excess (ee) of the (S)-enantiomer, ensuring the stereocenter is correct and has not racemized.

-

Conclusion

While (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a readily accessible chemical entity, its fundamental physicochemical properties are not well-documented in scientific literature. This guide addresses this gap by providing not only predicted values that offer a starting point for experimental design but also detailed, actionable protocols for their definitive determination. By employing the described methods for pKa, solubility, and analytical characterization, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to advance their research and development objectives with confidence.

References

-

PubChem. 1-(4-tert-Butylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 1-(4-tert-butylphenyl)-3-phenyl-1-propanone. [Link]

-

PubChemLite. 1-(4-tert-butylphenyl)propan-1-amine. [Link]

-

U.S. Environmental Protection Agency (EPA). tert-Butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate Properties. [Link]

-

SpectraBase. 1-(4-Tert-butylphenyl)propan-2-one. [Link]

-

Home Sunshine Pharma. (S)-1-Phenylpropan-1-amine CAS 3789-59-1. [Link]

-

The Royal Society of Chemistry. Supporting information Synthesis and Characterisation of Novel Composite Sunscreens. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods. [Link]

-

Cheméo. tert-butyl-n-propyl-amine - Chemical & Physical Properties. [Link]

-

Williams, R. pKa Data Compiled by R. Williams. [Link]

-

PubChem. 4'-(tert-Butyl)propiophenone. National Center for Biotechnology Information. [Link]

Sources

Solubility Profile of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine in Organic Solvents

[1][2][3]

Executive Technical Summary

Compound Identity: (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CAS (HCl Salt): 1391434-07-3 | MW: 191.32 g/mol (Free Base) Classification: Chiral Lipophilic Primary Amine[1][2][3]

This technical guide characterizes the solubility profile of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, a critical chiral intermediate often utilized in the synthesis of S1P receptor modulators (e.g., Fingolimod analogs) and as a chiral resolving agent.[1][2][3]

The molecule exhibits a distinct amphiphilic but predominantly lipophilic character (Predicted LogP ~3.4).[2] Its solubility behavior is governed by the interplay between the hydrophobic tert-butyl-phenyl moiety and the hydrogen-bond-donating/accepting primary amine group.[1][2][3] While highly soluble in chlorinated and aromatic hydrocarbons, its behavior in protic solvents is temperature-dependent, driven by the thermodynamics of amine solvation.[1][2][3]

Critical Insight: For process development, the free base form is practically insoluble in water but readily forms soluble salts in acidic media.[2][3] In contrast, the hydrochloride salt exhibits inverse solubility profiles, being highly water-soluble but poorly soluble in non-polar organics.[1][2][3]

Physicochemical Architecture

Understanding the structural determinants of solubility is prerequisite to solvent selection.[2][4]

| Property | Value (Approx/Predicted) | Impact on Solubility |

| Molecular Weight | 191.32 g/mol | Moderate MW facilitates dissolution in most organics.[1][2][3] |

| LogP (Octanol/Water) | ~3.4 | Indicates high lipophilicity; preference for non-polar solvents.[2] |

| pKa (Conjugate Acid) | ~9.5 - 10.0 | Basic character; pH-dependent solubility in aqueous media.[1][2][3] |

| H-Bond Donors | 2 (Primary Amine) | Facilitates solubility in alcohols (MeOH, EtOH).[1][2][3] |

| H-Bond Acceptors | 1 (Nitrogen Lone Pair) | Enables interaction with protic solvents and acids.[1][2][3] |

| Chirality | (S)-Enantiomer | Solubility is identical to (R)-enantiomer in achiral solvents but differs in chiral media or during diastereomeric salt formation.[1][2][3] |

Solubility Profile & Solvent Classification

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Predicted Solubility Matrix (Free Base)

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Strong dispersion forces match the lipophilic core; low polarity barrier.[1][2][3] |

| Aromatic | Toluene, Benzene | High | |

| Alcohols | Methanol, Ethanol, IPA | High to Moderate | H-bonding with the amine group overcomes the hydrophobic effect of the t-butyl group.[1][2][3] |

| Ethers | THF, MTBE, Diethyl Ether | High | Ether oxygen accepts H-bonds from the amine; lipophilic compatibility is good.[2][3] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate | Good general solvency, though less specific interaction than alcohols.[2][3] |

| Alkanes | Hexane, Heptane | Moderate to Low | Soluble due to t-butyl group, but amine polarity may induce aggregation/crystallization at low temps.[2][3] |

| Aqueous | Water (pH > 10) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; lack of ionization.[2] |

| Acidic Aqueous | 0.1 M HCl, 1.0 M Acetic Acid | Soluble | Protonation forms the ammonium salt, drastically increasing hydration energy.[2][3] |

Hansen Solubility Parameters (HSP) Visualization

The solute occupies a region in Hansen space defined by high Dispersion (

Figure 1: Interaction map based on Hansen Solubility Parameters.

Thermodynamic Framework

For researchers performing crystallization, understanding the thermodynamics is vital.[2][3] The dissolution of crystalline chiral amines in organic solvents is typically endothermic (

The Van't Hoff Equation Application

To determine the enthalpy of dissolution, plot the natural log of mole fraction solubility (

Experimental Protocols

Since specific literature values for this enantiomer are sparse, the following validated protocols must be used to generate internal data.

Protocol A: Gravimetric Equilibrium Solubility (Shake-Flask Method)

Best for: Generating precise solubility curves.[1][2][3]

-

Preparation: Add excess solid (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine to 5 mL of selected solvent in a crimp-sealed vial.

-

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.

-

Filtration: Filter the saturated supernatant using a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification:

-

Validation: Verify the residue structure via NMR or HPLC to ensure no degradation occurred during equilibration.

Protocol B: Dynamic Polythermal Method (Crystal16 / Technobis)

Best for: Rapid metastable zone width (MSZW) determination.[1][2][3]

-

Setup: Prepare 4 vials with varying concentrations (e.g., 50, 100, 150, 200 mg/mL) in Toluene.

-

Cycle: Heat at 1°C/min until transmission reaches 100% (Clear Point / Dissolution Temperature).

-

Cool: Cool at 1°C/min until transmission drops (Cloud Point / Nucleation Temperature).

-

Data Output: The difference between Clear Point and Cloud Point defines the MSZW, critical for controlling particle size during crystallization.[2]

Process Applications: Chiral Resolution & Salt Formation

The solubility profile dictates the strategy for enantiomeric enrichment.[2]

Diastereomeric Salt Crystallization

To upgrade optical purity, the amine is often reacted with a chiral acid (e.g., D-Tartaric acid, Mandelic acid).[1][2][3]

-

Solvent Choice: The solvent must dissolve the reactants but selectively precipitate one diastereomeric salt.[2]

-

Recommended System: Ethanol/Water or IPA/Water mixtures.[2] The free base dissolves in the alcohol; the salt precipitates as the dielectric constant increases (adding water).[2]

Workflow Visualization

Figure 2: Workflow for purification via solubility-driven salt formation.[1][2][3]

References

-

PubChem. 1-(4-tert-butylphenyl)propan-1-amine (Compound).[1][2][3][5] National Library of Medicine.[2] Available at: [Link][1][2][3]

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[2] CRC Press, 2007.[2][3] (Contextual citation for HSP methodology).

-

Jacques, J., Collet, A., & Wilen, S. H. Enantiomers, Racemates, and Resolutions.[2][3] Wiley, 1981.[2][3] (Foundational text for chiral solubility thermodynamics).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4'-(tert-Butyl)propiophenone | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-TERT-BUTYL-PHENYL)-PHENYL-AMINE | 4496-49-5 [chemicalbook.com]

- 4. physchemres.org [physchemres.org]

- 5. PubChemLite - 1-(4-tert-butylphenyl)propan-1-amine (C13H21N) [pubchemlite.lcsb.uni.lu]

The Strategic Importance of the tert-Butylphenyl Group in Chiral Amine Scaffolds

An In-Depth Technical Guide to Chiral Amines Containing tert-Butylphenyl Groups: Synthesis, Mechanistic Insights, and Applications

This guide provides a comprehensive overview of the synthesis, properties, and applications of chiral amines featuring the tert-butylphenyl moiety. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects conferred by the tert-butylphenyl group and outlines robust synthetic methodologies for accessing these valuable chiral building blocks.

Chiral amines are fundamental to modern chemistry, serving as critical components in a vast array of pharmaceuticals, agrochemicals, and as ligands in asymmetric catalysis.[1] The incorporation of a tert-butylphenyl group into a chiral amine scaffold is a strategic design element that imparts unique and advantageous properties.

The defining characteristic of the tert-butyl group is its significant steric bulk.[2] When positioned on a phenyl ring, this steric hindrance can profoundly influence the stereochemical outcome of a reaction. In the context of chiral amine synthesis and application, the tert-butylphenyl group can:

-

Direct Stereochemistry: The sheer size of the tert-butyl group can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby controlling the formation of a specific stereoisomer.[3]

-

Enhance Catalyst Performance: In chiral ligands, the bulky tert-butylphenyl group can create a well-defined and sterically hindered chiral pocket around a metal center, leading to higher enantioselectivity in catalytic transformations.[4]

-

Improve Pharmacokinetic Properties: In medicinal chemistry, the lipophilic nature and metabolic stability of the tert-butyl group can be exploited to enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[]

This guide will explore the practical applications of these principles, providing detailed protocols and mechanistic explanations to empower researchers in their synthetic endeavors.

Asymmetric Synthesis of Chiral Amines Bearing the tert-Butylphenyl Moiety

The enantioselective synthesis of chiral amines is a cornerstone of modern organic chemistry. For amines containing a tert-butylphenyl group, two primary strategies have proven to be highly effective: the use of chiral auxiliaries and catalytic asymmetric hydrogenation.

Chiral Auxiliary-Mediated Synthesis: The Ellman tert-Butanesulfinamide Method

A robust and widely adopted method for the asymmetric synthesis of primary amines is the use of (R)- or (S)-tert-butanesulfinamide, often referred to as the Ellman auxiliary.[6][7] This method involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine, which then undergoes diastereoselective addition of a nucleophile. Subsequent acidic cleavage of the sulfinyl group furnishes the desired chiral primary amine with high enantiopurity.[8]

The synthesis of chiral 1-(4-tert-butylphenyl)ethanamine serves as an excellent case study for this methodology.[]

Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-tert-Butylphenyl)ethanamine using (R)-tert-Butanesulfinamide

Step 1: Formation of the N-sulfinylimine

-

To a solution of 4-tert-butylacetophenone (1.0 eq) in THF, add (R)-tert-butanesulfinamide (1.05 eq).

-

Add titanium(IV) ethoxide (2.0 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with brine.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-sulfinylimine.

Step 2: Diastereoselective Reduction

-

Dissolve the purified N-sulfinylimine in THF and cool the solution to -78 °C.

-

Slowly add a solution of L-Selectride (1.5 eq) in THF.

-

Stir the reaction at -78 °C for 3-6 hours.

-

Quench the reaction by the slow addition of methanol.

-

Allow the reaction to warm to room temperature and stir for 30 minutes.

-

Concentrate the reaction mixture and partition between water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude product from Step 2 in methanol.

-

Add a solution of HCl in dioxane (e.g., 4M) and stir at room temperature for 1-2 hours.

-

Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the chiral amine.

-

The free amine can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

-

Titanium(IV) ethoxide: This Lewis acid acts as a dehydrating agent, driving the condensation reaction towards the formation of the imine.

-

L-Selectride: This bulky reducing agent provides high diastereoselectivity in the reduction of the C=N bond, with the stereochemical outcome dictated by the chiral sulfinyl group. The hydride attacks from the face opposite to the bulky tert-butylsulfinyl group.

-

Acidic Cleavage: The tert-butanesulfinyl group is readily cleaved under acidic conditions, a key feature of its utility as a chiral auxiliary.[9]

Self-Validating System: The high diastereoselectivity of the reduction step, which can be readily assessed by NMR or chiral HPLC analysis of the intermediate, provides a checkpoint for the success of the asymmetric induction before proceeding to the final deprotection step.

Diagram of the Synthetic Workflow:

Caption: General workflow for catalytic asymmetric hydrogenation.

Data Summary: Comparison of Synthetic Methods

| Method | Substrate | Chiral Inductor | Product | ee (%) | Yield (%) | Reference(s) |

| Ellman Auxiliary | 4-tert-Butylacetophenone | (R)-tert-Butanesulfinamide | (S)-1-(4-tert-Butylphenyl)ethanamine | >98 | High | [][6][7] |

| Asymmetric Hydrogenation | N-aryl imine of 4-tert-butylacetophenone | [Rh]-DTBM-SegPHOS | Chiral N-aryl-1-(4-tert-butylphenyl)ethanamine | up to 99 | High | [4] |

Applications in Asymmetric Catalysis and Medicinal Chemistry

Chiral amines containing the tert-butylphenyl group are not only synthetic targets but also valuable tools in their own right, finding applications as chiral ligands and as key intermediates in the synthesis of bioactive molecules.

Chiral Ligands for Asymmetric Catalysis

The steric and electronic properties of chiral amines bearing a tert-butylphenyl group make them excellent candidates for use as ligands in asymmetric catalysis. The bulky tert-butylphenyl moiety can create a defined chiral environment around a metal center, leading to high levels of stereocontrol in a variety of transformations, including hydrogenations, hydroformylations, and C-H functionalization reactions. [3][4][10]

Intermediates in Drug Discovery

The unique structural and physicochemical properties imparted by the tert-butylphenyl group make chiral amines containing this moiety attractive building blocks in drug discovery. For example, (S)-1-(4-tert-butylphenyl)ethanamine is a valuable intermediate in the synthesis of various biologically active compounds. []Furthermore, derivatives such as (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine have shown potent antifungal activity. []The presence of the tert-butylphenyl group in these molecules can enhance their lipophilicity and metabolic stability, contributing to their overall therapeutic potential.

Conclusion

Chiral amines containing tert-butylphenyl groups represent a class of molecules with significant potential in both asymmetric catalysis and medicinal chemistry. The strategic incorporation of the bulky and lipophilic tert-butylphenyl moiety provides a powerful tool for controlling stereochemistry and modulating molecular properties. The synthetic methods detailed in this guide, particularly the use of the Ellman auxiliary and catalytic asymmetric hydrogenation, offer reliable and efficient pathways to access these valuable compounds in high enantiopurity. As the demand for enantiomerically pure molecules continues to grow, the principles and protocols outlined herein will serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug development.

References

-

Chen, J., Butt, N. A., & Zhang, W. (2019). The application of the chiral ligand DTBM-SegPHOS in asymmetric hydrogenation. Research on Chemical Intermediates, 45, 5959–5974. [Link]

-

Leighton, J. L., & O'Neil, D. G. (2005). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Journal of the American Chemical Society, 127(29), 10148-10149. [Link]

-

González-Gómez, J. C., Foubelo, F., & Yus, M. (2019). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, 96, 179-194. [Link]

-

Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

-

Ellman, J. A. Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. [Link]

-

Wikipedia contributors. (2023). tert-Butanesulfinamide. In Wikipedia, The Free Encyclopedia. [Link]

-

MDPI. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 27(9), 2841. [Link]

-

Organic Chemistry Portal. Synthesis of protected primary amines. [Link]

-

Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature protocols, 8(11), 2271–2280. [Link]

-

SciSpace. Chiral auxiliaries in polymer-supported organic synthesis. [Link]

-

Academic Journal of Materials & Chemistry. (2022). Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry, 3(1), 58-61. [Link]

-

Alberola, A., Andrés, C., & Pedrosa, R. (1996). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. The Journal of Organic Chemistry, 61(12), 4130–4135. [Link]

-

ResearchGate. The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. [Link]

-

Royal Society of Chemistry. (2021). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 11(2), 947-968. [Link]

-

SciSpace. Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. [Link]

-

Ellman, J. A. (2003). Applications of tert-butanesulfinamide in the asymmetric synthesis of amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]

-

ResearchGate. Synthesis and Applications of tert-Butanesulfinamide. [Link]

-

ResearchGate. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 7. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 8. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Analysis of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine as a Novel CNS Drug Candidate

A Technical Guide for Drug Discovery Professionals

Abstract

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a chiral phenethylamine derivative whose therapeutic potential remains largely unexplored. Its structure, featuring a bulky tert-butyl group on the phenyl ring and a chiral center, suggests a high probability of interaction with central nervous system (CNS) targets, particularly monoamine transporters. This guide provides a prospective analysis of this compound, postulating its pharmacological profile based on established structure-activity relationships (SAR) within the phenethylamine class. We outline a comprehensive, multi-stage research program for its synthesis, in-vitro characterization, and preclinical evaluation, offering detailed, field-proven experimental protocols. This document serves as a roadmap for researchers aiming to investigate (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine as a potential therapeutic agent for neuropsychiatric or neurodegenerative disorders.

Introduction and Rationale

Substituted phenethylamines are a cornerstone of neuropharmacology, encompassing a wide range of therapeutic agents and research tools that modulate monoaminergic neurotransmission.[1] This chemical class includes central nervous system stimulants (e.g., amphetamine), antidepressants (e.g., bupropion), and wakefulness-promoting agents.[1] Their primary mechanism often involves interaction with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), which are responsible for the reuptake of these key neurotransmitters from the synaptic cleft.[2]

The specific molecule, (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine, possesses two key structural features that merit investigation:

-

The (S)-Stereochemistry: Chirality is critical in pharmacology. For many phenethylamines, one enantiomer is significantly more potent or has a different pharmacological profile than the other. For example, (S)-amphetamine (dextroamphetamine) is a more potent CNS stimulant than (R)-amphetamine.

-

The Para-Tert-butyl Group: This large, lipophilic group is expected to significantly influence the molecule's interaction with protein binding pockets and its pharmacokinetic properties. It may confer selectivity for one monoamine transporter over others or alter the mode of action from a pure reuptake inhibitor to a substrate/releaser.[3]

Given this structural framework, we hypothesize that (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine is a potent and selective monoamine transporter ligand. This guide details a logical, structured approach to validate this hypothesis and explore its therapeutic potential.

Synthesis and Physicochemical Characterization

A reliable synthetic route is the first step in characterizing a novel compound. A plausible and efficient method to produce the target molecule with high enantiomeric purity is through reductive amination.

Proposed Synthetic Pathway

The synthesis can be initiated from the commercially available precursor, 1-(4-tert-butylphenyl)propan-1-one.

Workflow for Synthesis and Purification

Caption: Proposed synthetic and resolution workflow.

Experimental Protocol: Reductive Amination

-

Setup: To a solution of 1-(4-tert-butylphenyl)propan-1-one (1.0 eq.) in anhydrous methanol (0.5 M), add ammonium acetate (10 eq.).

-

Reaction: Stir the mixture at room temperature for 30 minutes. Cool the reaction to 0°C in an ice bath.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching: Carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent. Stir for 1 hour.

-

Workup: Make the solution alkaline (pH ~10) with 4 M NaOH. Extract the aqueous phase three times with dichloromethane (DCM).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude racemic amine can be purified by flash chromatography on silica gel.[4]

Causality: Sodium cyanoborohydride is chosen as the reducing agent because it is mild and selectively reduces the iminium ion formed in situ, minimizing the reduction of the starting ketone. Using a large excess of the ammonia source (ammonium acetate) drives the equilibrium towards imine formation.

In-Vitro Pharmacological Profiling

The core hypothesis is that the compound interacts with monoamine transporters. A systematic in-vitro screening cascade is required to determine its affinity, potency, and mechanism of action (inhibitor vs. releaser).

Workflow for In-Vitro Characterization

Caption: Stepwise workflow for in-vitro pharmacological evaluation.

Protocol 1: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.

-

Methodology:

-

Tissue Preparation: Prepare synaptosomes or cell membranes from rat brain tissue (striatum for DAT, hippocampus for SERT, cerebral cortex for NET) or from cell lines stably expressing the human transporters.[5]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound.

-

Incubation: Incubate at a defined temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

-

Self-Validation: Each assay must include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known saturating ligand, e.g., cocaine). The difference yields the specific binding, which should be >80% of total binding for a robust assay.

Protocol 2: Synaptosome Uptake Inhibition Assay

-

Objective: To measure the functional potency (IC₅₀) of the test compound to block neurotransmitter uptake.[6]

-

Methodology:

-

Tissue Preparation: Prepare fresh synaptosomes from the appropriate rat brain regions.

-

Pre-incubation: Pre-incubate synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Termination: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification & Analysis: Measure radioactivity in the trapped synaptosomes and calculate IC₅₀ values.[7]

-

-

Causality: This functional assay provides a more physiologically relevant measure of potency than a simple binding assay. It confirms that binding to the transporter translates into functional inhibition of its activity.

Preclinical In-Vivo Evaluation

If in-vitro data reveals a potent and selective profile (e.g., high affinity and potent inhibition at DAT), the next logical step is to assess the compound's effects in animal models.

Protocol 3: Assessment of Locomotor Activity

-

Objective: To determine if the compound has CNS stimulant properties, a hallmark of many DAT inhibitors.[8][9]

-

Rationale: Drugs that increase synaptic dopamine levels, particularly in the nucleus accumbens, typically increase spontaneous locomotor activity in rodents.[3] This serves as a primary, high-throughput screen for in-vivo CNS activity.

-

Methodology:

-

Animals: Use male C57BL/6 mice. Allow them to acclimate to the testing room for at least 1 hour.

-

Habituation: Place individual mice into open-field activity chambers equipped with infrared beams to automatically track movement. Allow them to habituate to the chamber for 30-60 minutes until activity levels stabilize.

-

Administration: Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.

-

Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

-

Data Presentation: Predicted Outcomes

The following table illustrates a hypothetical, yet plausible, set of results for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine based on its structural class.

| Assay Type | Target | Parameter | Predicted Value | Rationale / Interpretation |

| Binding Affinity | DAT | Kᵢ (nM) | 10 - 50 | High affinity expected for a potent CNS stimulant. |

| NET | Kᵢ (nM) | 50 - 200 | Moderate affinity; common for DAT-preferring ligands. | |

| SERT | Kᵢ (nM) | >1000 | The bulky t-butyl group may sterically hinder binding to the more constrained SERT pocket, conferring selectivity. | |

| Functional Potency | DAT | IC₅₀ (nM) | 20 - 100 | Potent functional inhibition consistent with high binding affinity. |

| In-Vivo Efficacy | Locomotor Activity | MED | 3 mg/kg, i.p. | A significant increase in locomotion at this dose would confirm robust CNS penetration and target engagement. |

MED: Minimum Effective Dose

Potential Therapeutic Applications & Future Directions

A compound with the predicted profile—a potent, selective DAT inhibitor—could have therapeutic potential in several areas:

-

Attention-Deficit/Hyperactivity Disorder (ADHD): Current first-line treatments like methylphenidate are DAT/NET inhibitors.

-

Narcolepsy: Wakefulness-promoting agents like modafinil and armodafinil are known to inhibit dopamine reuptake.[10]

-

Binge Eating Disorder: Lisdexamfetamine, a dopamine releaser, is approved for this indication, suggesting a role for dopamine-enhancing therapies.

Challenges and Next Steps:

-

Abuse Liability: Potent DAT inhibitors often carry a risk of abuse. Further preclinical models, such as drug self-administration studies, are mandatory to assess this risk.[11]

-

Cardiovascular Safety: Increased catecholamine levels can lead to cardiovascular side effects (e.g., increased heart rate and blood pressure). Telemetry studies in conscious, freely moving animals are required.

-

Metabolic Profiling: The bulky tert-butyl group may influence metabolism. In-vitro studies with liver microsomes and in-vivo pharmacokinetic studies are essential to determine the compound's half-life, bioavailability, and major metabolites.

Conclusion

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine represents a compelling, uncharacterized chemical entity. Based on established principles of medicinal chemistry, it is a promising candidate for a CNS-active agent, likely acting as a selective monoamine transporter inhibitor. The structured, hypothesis-driven research plan outlined in this guide—from rational synthesis to systematic in-vitro and in-vivo evaluation—provides a clear and scientifically rigorous path to unlocking its potential therapeutic applications in drug discovery.

References

-

In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Husbands, S. M., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-55. Available from: [Link]

-

Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. PMC. Retrieved February 25, 2026, from [Link]

-

DAT (SLC6A3) Transporter Assay. (n.d.). BioIVT. Retrieved February 25, 2026, from [Link]

-

Pre-clinical Contract Research In Vitro Assays. (n.d.). NDI Neuroscience. Retrieved February 25, 2026, from [Link]

-

Substituted phenethylamine - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

THE ROLE OF PRECLINICAL MODELS IN THE DEVELOPMENT OF PSYCHOTROPIC DRUGS. (n.d.). ACNP. Retrieved February 25, 2026, from [Link]

-

Gatley, S. J., et al. (2012). Drug potencies in vitro do not predict dopamine transporter (DAT) occupancy in living brain. Synapse, 66(5), 450-7. Available from: [Link]

-

Cao, J., et al. (2010). Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues. ACS Medicinal Chemistry Letters, 2(1), 48-52. Available from: [Link]

-

Pérez-Mañá, C., et al. (2012). Efficacy of psychostimulant drugs for amphetamine abuse or dependence. PMC. Retrieved February 25, 2026, from [Link]

-

Scientists reveal structures of neurotransmitter transporter. (2023). St. Jude Children's Research Hospital. Retrieved February 25, 2026, from [Link]

-

Banks, M. L., & Negus, S. S. (2017). Utility of preclinical drug versus food choice procedures to evaluate candidate medications for methamphetamine use disorder. PubMed Central. Retrieved February 25, 2026, from [Link]

-

Simmler, L. D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ResearchGate. Retrieved February 25, 2026, from [Link]

-

Preclinical screening methods of cns stimulants. (2018). Slideshare. Retrieved February 25, 2026, from [Link]

-

2C-T-9 - Wikipedia. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]

-

Simmler, L. D., et al. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 14-24. Available from: [Link]

-

PRECLINICAL SCREENING OF CNS STIMULANTS & CNS DEPRESSANTS. (n.d.). Gyan Sanchay. Retrieved February 25, 2026, from [Link]

-

Supporting Information - Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

-

Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Retrieved February 25, 2026, from [Link]

-

1-(4-tert-butylphenyl)-3-phenyl-1-propanone. (n.d.). ChemSynthesis. Retrieved February 25, 2026, from [Link]

-

1-(4-tert-Butylphenyl)propan-2-one. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

- Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity. (2012). Google Patents.

-

Pérez-Carrión, M. D., et al. (2022). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. MDPI. Retrieved February 25, 2026, from [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bioivt.com [bioivt.com]

- 8. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]

- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 10. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Utility of preclinical drug versus food choice procedures to evaluate candidate medications for methamphetamine use disorder - PMC [pmc.ncbi.nlm.nih.gov]

Predictive ADME Profiling: Metabolic Stability of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Executive Summary

This technical guide provides a comprehensive framework for predicting and validating the metabolic stability of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine . As a chiral, lipophilic primary amine, this compound presents distinct metabolic "soft spots" that typically drive high intrinsic clearance (

Structural Analysis & In Silico Prediction

Before wet-lab validation, a structural dissection reveals the primary drivers of metabolic instability. The molecule consists of a lipophilic tert-butyl phenyl tail and a polar benzylic amine head.

Metabolic Soft Spots (Sites of Metabolism - SOM)

Using knowledge-based prediction systems (e.g., StarDrop™, MetaSite), two primary regions are flagged for Cytochrome P450 (CYP) attack:

-

The Benzylic Carbon (C1 Position):

-

Mechanism: Hydrogen abstraction at the benzylic position is energetically favorable. The presence of the primary amine facilitates oxidative deamination .

-

Enzymology: Likely mediated by CYP2D6 (due to the basic amine and lipophilic tail) and CYP3A4.

-

Risk: High. This is often the rate-limiting step for clearance in phenethylamine-like structures.

-

-

The Tert-butyl Group:

-

Mechanism:

-oxidation of the terminal methyl groups. While tert-butyl groups are often used as steric shields, they are susceptible to hydroxylation, particularly by CYP2C9 and CYP3A4. -

Risk: Moderate.[1] Conversion to the alcohol (-C(CH3)2CH2OH) increases polarity and facilitates subsequent Phase II conjugation.

-

Physicochemical Properties & Lipophilicity

-

LogP (Predicted): ~3.5 – 4.0 (High lipophilicity drives microsomal binding).

-

pKa: ~9.5 (Predominantly ionized at physiological pH 7.4).

-

Implication: The compound will exhibit high non-specific binding to microsomal proteins, requiring a correction factor (

) when calculating intrinsic clearance.

Predicted Metabolic Pathways

The following pathway map illustrates the divergent metabolic routes. The (S)-enantiomer configuration may exhibit stereoselective clearance rates, but the chemical transformations remain consistent.

Pathway Visualization

Figure 1: Predicted metabolic tree showing the major oxidative deamination pathway (Red) and secondary oxidation/conjugation routes.

Experimental Validation: Microsomal Stability Assay

To validate the predictions, a Phase I stability assay using Human Liver Microsomes (HLM) is the industry standard. This protocol is designed to be self-validating through the use of specific controls.

Critical Reagents

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Labetalol).

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

Step-by-Step Protocol

Step 1: Preparation of Stocks

-

Prepare a 10 mM stock of the test compound in DMSO.

-

Dilute to 100 µM intermediate in KPi buffer (keeps DMSO < 0.1% in final incubation).

Step 2: Incubation Setup (96-well format)

-

Metabolic Mix: Combine HLM (final conc. 0.5 mg/mL) and Test Compound (final conc. 1 µM) in KPi buffer.

-

Pre-incubation: Warm plate at 37°C for 5 minutes to equilibrate.

-

Initiation: Add NADPH solution to initiate the reaction.[2]

-

Self-Validating Control: Include a "No-NADPH" control well to rule out chemical instability (hydrolysis).

-

Step 3: Time-Course Sampling

-

Sample 30 µL aliquots at

minutes. -

Quenching: Immediately dispense aliquot into 120 µL of ice-cold Quench Solution (ACN + IS).

-

Centrifugation: Spin at 3,500 x g for 20 minutes at 4°C to pellet precipitated proteins.

Step 4: Analysis (LC-MS/MS)

-

Inject supernatant onto a C18 reverse-phase column.

-

Monitor the Parent [M+H]+ transition.

-

Monitor the predicted Ketone metabolite transition to confirm the deamination pathway.

Assay Workflow Diagram

Figure 2: Standardized HLM stability workflow ensuring rigorous time-point data collection.

Data Interpretation & Calculations

Calculating Half-Life ( )

Plot the natural log (ln) of the % Parent Remaining vs. Time.[3] The slope of the linear regression (

Intrinsic Clearance ( )

The in vitro intrinsic clearance is calculated normalized to the microsomal protein content:

Interpretation Guide:

|

Troubleshooting High Clearance

If the compound shows high clearance (> 45 µL/min/mg):

-

Check the Metabolites: If the Ketone is the major product, the benzylic amine is the liability.

-

Strategy: Introduce an

-methyl group (steric hindrance) or replace the amine with a cyclic amine.

-

-

Check the t-Butyl: If hydroxylation is dominant.

References

-

Barnes-Seeman, D., et al. (2013).[5][6][8] "Metabolically Stable tert-Butyl Replacement."[4][5][7][8] ACS Medicinal Chemistry Letters, 4(6), 514–516.[5] Available at: [Link]

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Available at: [Link]

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6), 611–650. Available at: [Link]

-

Protocol Standards. "Microsomal Stability Assay Protocol." Creative Bioarray. Available at: [Link]

Sources

- 1. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Metabolically Stable tert-Butyl Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

Methodological & Application

Protocol for the Asymmetric Synthesis of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine Hydrochloride Salt

An Application Note for Drug Development Professionals

Abstract & Introduction

Chiral amines are fundamental building blocks in modern medicinal chemistry, with a significant percentage of small-molecule pharmaceuticals containing at least one stereogenic amine center.[1][2] The specific stereoisomer of a drug molecule is often responsible for its therapeutic efficacy, while other isomers may be inactive or even contribute to toxicity. Consequently, the development of robust, scalable, and stereoselective methods for synthesizing chiral amines is of paramount importance to the pharmaceutical industry.

This application note provides a detailed, field-proven protocol for the preparation of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine hydrochloride, a valuable chiral building block. The synthetic strategy is centered on the use of a chiral auxiliary, specifically (S)-tert-butanesulfinamide, to direct the stereochemical outcome of a reductive amination sequence. This method, pioneered by Ellman, is renowned for its high diastereoselectivity, operational simplicity, and the reliability of cleaving the auxiliary group under mild conditions.[3]

We will elucidate the rationale behind each experimental step, from the formation of the key sulfinylimine intermediate to its diastereoselective reduction and final conversion to the target hydrochloride salt. This guide is designed for researchers and drug development professionals seeking a reliable and well-understood pathway to enantiomerically enriched amine scaffolds.

Synthetic Strategy & Rationale

The chosen synthetic pathway involves a three-step sequence starting from the commercially available prochiral ketone, 4'-(tert-butyl)propiophenone.

The core principles of this strategy are:

-

Installation of a Chiral Director: The prochiral ketone is condensed with enantiopure (S)-tert-butanesulfinamide. The sulfinamide acts as a chiral auxiliary, a temporary stereogenic unit that controls the stereochemical outcome of subsequent reactions.[4][5] The resulting N-sulfinylimine intermediate is a diastereomeric mixture, but it readily equilibrates to the more stable E-isomer.

-

Diastereoselective Reduction: The C=N bond of the N-sulfinylimine is stereoselectively reduced. The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the imine, directing the hydride reducing agent to attack from the opposite, less sterically hindered face. This facial bias is the origin of the high diastereoselectivity.

-

Auxiliary Cleavage & Salt Formation: The chiral auxiliary is removed by simple acidic hydrolysis. This step simultaneously liberates the desired (S)-primary amine and protonates it to form the stable, crystalline hydrochloride salt, facilitating isolation and purification.[6][7]

The overall workflow is depicted below.

Caption: High-level workflow for the asymmetric synthesis.

Detailed Experimental Protocols

Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All operations should be performed in a well-ventilated chemical fume hood.

Part A: Synthesis of (S,E)-N-(1-(4-(tert-butyl)phenyl)propylidene)-2-methylpropane-2-sulfinamide

This step involves the Lewis acid-catalyzed condensation of the ketone with the chiral auxiliary to form the imine intermediate. Titanium(IV) ethoxide serves as both a Lewis acid to activate the ketone and a dehydrating agent to drive the reaction to completion.

-

Reagents & Materials:

-

4'-(tert-butyl)propiophenone

-

(S)-(-)-2-Methyl-2-propanesulfinamide ((S)-tert-butanesulfinamide)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, argon/nitrogen inlet

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or N₂), add 4'-(tert-butyl)propiophenone (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approx. 4 mL per mmol of ketone).

-

Add (S)-tert-butanesulfinamide (1.1 eq) to the solution.

-

With vigorous stirring, add Titanium(IV) ethoxide (2.0 eq) dropwise over 5 minutes.

-

Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Cool the mixture to room temperature and then carefully pour it into an equal volume of brine with rapid stirring.

-

Stir the resulting slurry for 15 minutes, then filter through a pad of Celite® to remove the titanium salts. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine, which can often be used in the next step without further purification.

-

Part B: Diastereoselective Reduction to (S)-N-((S)-1-(4-(tert-butyl)phenyl)propyl)-2-methylpropane-2-sulfinamide

This is the key stereochemistry-defining step. Sodium borohydride is a mild and effective reducing agent for this transformation.

-

Reagents & Materials:

-

Crude N-sulfinylimine from Part A

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

-

Procedure:

-

Dissolve the crude N-sulfinylimine (1.0 eq) in anhydrous THF (approx. 8 mL per mmol) in a flask under an inert atmosphere.

-

Cool the solution to -40°C using an acetonitrile/dry ice bath.

-

CAUTION: Sodium borohydride is water-reactive and can release flammable hydrogen gas.[8] Add NaBH₄ (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -40°C for 3-4 hours. Monitor by TLC for the disappearance of the starting imine.

-

Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then add saturated aqueous NH₄Cl solution.

-

Stir for 20 minutes, then extract the product with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is a mixture of diastereomers, which can be purified by column chromatography if necessary, but is often carried forward directly.

-

Part C: Deprotection and Formation of (S)-1-(4-(tert-butyl)phenyl)propan-1-amine Hydrochloride

The sulfinamide auxiliary is cleaved under acidic conditions, and the desired amine hydrochloride salt precipitates from a non-polar solvent.

-

Reagents & Materials:

-

Crude N-sulfinyl amine from Part B

-

Methanol or Diethyl Ether (anhydrous)

-

Hydrogen Chloride solution (e.g., 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether)

-

Diethyl Ether (for washing)

-

-

Procedure:

-

Dissolve the crude N-sulfinyl amine (1.0 eq) in a minimal amount of anhydrous methanol or diethyl ether.

-

With stirring, add the HCl solution (1.5 - 2.0 eq) dropwise.[9]

-

A white precipitate of the hydrochloride salt should form immediately or upon stirring.[7]

-

Continue stirring at room temperature for 1 hour to ensure complete cleavage and precipitation.

-

If the product does not precipitate readily, add an excess of a non-polar solvent like diethyl ether to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove the cleaved sulfinamide by-product and other impurities.

-

Dry the white crystalline solid under vacuum to yield the final product, (S)-1-(4-(tert-butyl)phenyl)propan-1-amine hydrochloride.

-

Characterization of Final Product

The final product should be characterized to confirm its identity, purity, and stereochemical integrity.

| Parameter | Expected Value/Observation |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₃H₂₂ClN |

| Molecular Weight | 227.77 g/mol |

| Melting Point | Specific to the compound, determined experimentally |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (br s, 3H, NH₃⁺), ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.2 (m, 1H, CH-N), ~1.9 (m, 2H, CH₂), ~1.3 (s, 9H, C(CH₃)₃), ~0.8 (t, 3H, CH₂CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~150, ~135, ~127, ~125, ~55, ~34, ~28, ~25, ~10. |

| Mass Spec (ESI+) | m/z: 192.17 [M+H]⁺ (for free amine) |

| Enantiomeric Purity | >98% ee (Determined by chiral HPLC/SFC) |

Note: NMR chemical shifts are approximate and should be confirmed with an authentic sample.

Mechanistic Insight: The Origin of Stereocontrol

The high degree of stereocontrol in this synthesis is a direct consequence of the steric influence of the chiral auxiliary during the hydride reduction step.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Strategic Utilization of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine in Ligand Synthesis

[1]

Executive Summary & Molecule Profile

Target Molecule: (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine CAS: (Specific enantiomer often custom-synthesized or resolved; racemate CAS: 4496-49-5 analog context) Role: Chiral Scaffold / Stereocontrolling Module[1]

This guide details the application of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine as a high-value chiral building block.[1] Unlike simple phenylethylamines, this molecule offers two distinct structural advantages for ligand design:

-

Extended Alkyl Chain (Propyl): Provides a different steric bite angle compared to methyl-substituted amines.

-

Para-Tert-Butyl Group: Introduces significant lipophilicity and remote steric bulk, critical for solubility in non-polar solvents (e.g., hexane, toluene) used in industrial catalysis and for creating a "deep" chiral pocket in catalyst-substrate complexes.[1]

We focus on its use in synthesizing two privileged ligand classes: Monodentate Phosphoramidites (Feringa-type) and Chiral Schiff Bases (Salen-type) .[1]

Module 1: Synthesis of Chiral Phosphoramidite Ligands

Phosphoramidite ligands derived from chiral amines and BINOL are "privileged ligands" for Rh-catalyzed hydrogenations and Cu-catalyzed conjugate additions.[1] The incorporation of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine creates a ligand with high steric demand, often enhancing enantioselectivity (ee) by restricting substrate approach.[1]

Reaction Logic

The synthesis follows a two-step, one-pot procedure.[1] Phosphorus trichloride (

Experimental Protocol

Reagents:

-

(S)-BINOL (or (R)-BINOL depending on matched mismatch pairs): 1.0 equiv

- : 1.2 equiv

-

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine: 1.0 equiv[1]

-

Triethylamine (

): 3.0 equiv (dried) -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

-

Phosphorylation:

-

Flame-dry a 100 mL Schlenk flask under Argon.

-

Add (S)-BINOL (286 mg, 1.0 mmol) and dry Toluene (5 mL).

-

Add

(105 -

Critical Step: Reflux the mixture at 110°C for 4 hours. Monitor by

NMR (Target shift: ~178 ppm for BINOL-PCl). -

Cool to 0°C. Remove excess

via high-vacuum evaporation if strict stoichiometry wasn't used, though reflux usually consumes it.[1]

-

-

Amine Coupling:

-

Dissolve (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (191 mg, 1.0 mmol) and

(420 -

Add this amine solution dropwise to the cooled BINOL-PCl intermediate at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

-

Purification:

-

Filter the mixture through a pad of Celite (under Argon if possible) to remove triethylammonium chloride salts.

-

Concentrate the filtrate.

-

Flash Chromatography:[2] Silica gel, eluting with Hexane/EtOAc (95:5). Note: The tert-butyl group makes this ligand highly soluble in hexanes, facilitating easy separation from polar impurities.[1]

-

Validation Parameters:

| Parameter | Method | Expected Result |

| Purity | Singlet at | |

| Identity | t-Bu singlet (~1.3 ppm), diastereotopic BINOL protons | |

| Stability | Air Exposure | Oxidizes to phosphoramidate (P=O) over days; store under Ar |

Workflow Visualization

Caption: Modular assembly of phosphoramidite ligands. The amine is introduced in the final step, allowing for rapid library synthesis.

Module 2: Synthesis of Chiral Schiff Base (Salen) Ligands

These ligands are essential for metal-catalyzed oxidations (Mn-Salen) and Lewis acid catalysis (Ti/Al-Salen).[1] The bulky tert-butyl group on the amine effectively blocks one face of the metal complex, directing substrate attack.

Reaction Logic

A condensation reaction between the primary amine and a salicylaldehyde derivative. The reaction is driven by the removal of water.

Experimental Protocol

Reagents:

-

3,5-Di-tert-butylsalicylaldehyde: 1.0 equiv (Matches the steric bulk of the amine)[1]

-

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine: 1.0 equiv[1]

-

Solvent: Ethanol (Absolute) or Methanol

-

Catalyst: Formic acid (cat. 1 drop, optional)

Step-by-Step Methodology:

-

Condensation:

-

In a round-bottom flask, dissolve the salicylaldehyde (234 mg, 1.0 mmol) in absolute Ethanol (5 mL).

-

Add the chiral amine (191 mg, 1.0 mmol) slowly. The solution will typically turn bright yellow (imine formation).

-

Reflux for 4–6 hours.

-

Optimization: If conversion is slow, add activated 3Å molecular sieves to scavenge water.

-

-

Isolation:

-

Cool the mixture to room temperature, then to -20°C.

-

The lipophilic nature of the tert-butyl groups on both the aldehyde and the amine may cause the product to "oil out" rather than crystallize.

-

Troubleshooting: If oiling occurs, evaporate ethanol and recrystallize from hot Hexane. The high lipophilicity of the target amine makes Hexane an ideal recrystallization solvent.

-

-

Metalation (Optional - In Situ):

-

To form the catalyst, treat the isolated ligand with

or

-

Structural Logic Diagram

Caption: Structural assembly showing how the amine's features translate to ligand properties.

Critical Analysis: Why This Specific Amine?

When selecting chiral amines for ligand synthesis, the choice of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine over simpler analogs (like

-

Solubility Profile:

-

Many chiral catalysts precipitate in non-polar solvents (Hexane/Heptane), limiting industrial utility. The 4-tert-butyl group acts as a "grease" moiety, ensuring the resulting catalyst remains homogeneous in non-polar media.[1]

-

-

Steric "Wall" Construction:

-

In the Phosphoramidite model (Module 1), the phenyl ring of the amine sits in the chiral pocket. The para-tert-butyl group extends this barrier, effectively creating a deeper channel that forces the substrate to align more strictly, often boosting ee% from ~80% (standard phenyl) to >95% (t-butyl phenyl).[1]

-

-

Electronic Modulation:

-

The tert-butyl group is weakly electron-donating (+I effect).[1] In Salen ligands (Module 2), this increases the electron density on the imine nitrogen, making it a stronger

-donor to the metal center, which stabilizes high-oxidation state intermediates (e.g., in Mn(III) epoxidations).

-

References

-

Phosphoramidite Ligand Synthesis (Feringa Class)

-

Feringa, B. L. (2000).[3] "Phosphoramidites: Privileged Ligands in Asymmetric Catalysis." Accounts of Chemical Research.

-

-

General Synthesis of Chiral Imines (Salen)

-

Chiral Amine Resolution & Properties

-

Electronic Tuning of Ligands

-

Zhang, W., et al. (2020).[1] "Tailored chiral phosphoramidites support highly enantioselective Pd catalysts." Nature Communications.

-

scale-up production techniques for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

An Application Guide to the Scalable Production of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are indispensable building blocks in the synthesis of high-value molecules, with a significant presence in over 40% of commercial pharmaceuticals.[1][2] Their unique three-dimensional structures are critical for specific biological interactions, making the production of single-enantiomer amines a paramount challenge in the pharmaceutical and fine chemical industries. (S)-1-(4-(tert-butyl)phenyl)propan-1-amine is a key intermediate whose stereocenter demands precise control during synthesis, especially when transitioning from laboratory-scale experiments to industrial production.

The scale-up of enantiopure amine synthesis is fraught with challenges, including the need for high stereoselectivity, cost-effective catalysts or reagents, efficient purification, and sustainable process design. This guide provides an in-depth analysis of scalable production techniques for (S)-1-(4-(tert-butyl)phenyl)propan-1-amine, offering detailed protocols and process considerations for researchers and drug development professionals. We will explore four primary strategies: Asymmetric Reductive Amination, Dynamic Kinetic Resolution via Diastereomeric Salt Crystallization, Biocatalytic Asymmetric Synthesis, and Chiral Auxiliary-Mediated Synthesis.

Strategic Approaches to Enantioselective Synthesis on a Large Scale

The selection of a synthetic route for industrial production hinges on a balance of efficiency, cost, scalability, and environmental impact. Below, we dissect the most viable strategies for producing (S)-1-(4-(tert-butyl)phenyl)propan-1-amine.

Strategy 1: Asymmetric Reductive Amination

This is one of the most direct and atom-economical methods for synthesizing chiral amines. The core of this strategy is the reaction of the prochiral ketone, 4-(tert-butyl)phenylpropan-2-one, with an ammonia source and a reducing agent in the presence of a chiral catalyst.

Causality and Mechanistic Insight: The process begins with the condensation of the ketone and ammonia to form a prochiral imine intermediate. A chiral transition-metal catalyst, typically featuring a chiral ligand, coordinates to the imine. This coordination creates a chiral environment that directs the subsequent reduction (e.g., hydrogenation) to occur preferentially on one face of the imine, leading to the formation of one enantiomer of the amine in excess.

Key Process & Scale-Up Considerations:

-

Starting Material: The synthesis begins with 4-(tert-butyl)phenylpropan-2-one, which can be prepared via standard organic methods.[3]

-

Catalyst System: The choice of catalyst is critical. Systems based on Iridium, Rhodium, or Ruthenium with chiral phosphine ligands are common. Catalyst loading is a key cost driver and must be minimized on a large scale without compromising yield or enantiomeric excess (ee).

-

Reducing Agent: For industrial applications, catalytic hydrogenation with H₂ gas is often preferred for its low cost and high atom economy.[4] Transfer hydrogenation using sources like formic acid can also be employed.[5]

-

Reaction Conditions: Optimization of temperature, hydrogen pressure, solvent, and substrate-to-catalyst ratio is essential to maximize stereoselectivity and reaction rate.

-

Safety: The use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols.

Caption: Workflow for Asymmetric Reductive Amination.

Strategy 2: Dynamic Kinetic Resolution (DKR) via Diastereomeric Salt Formation

This classical yet powerful technique involves synthesizing the racemic amine and then separating the enantiomers. To overcome the 50% theoretical yield limit of simple resolution, the process is coupled with the in-situ racemization of the undesired enantiomer.[6]

Causality and Mechanistic Insight:

-

Racemic Amine Synthesis: The racemic amine is first synthesized via a standard, non-chiral reductive amination of 4-(tert-butyl)phenylpropan-2-one.[4][7]

-

Resolution: A chiral resolving agent, typically a chiral acid like (+)-tartaric acid, is added.[8] This acid reacts with both enantiomers of the amine to form two different diastereomeric salts. These salts have different physical properties, most importantly, different solubilities in a given solvent system.[8]

-

Crystallization: By carefully selecting the solvent and temperature, one diastereomeric salt (e.g., the salt of the (S)-amine with the resolving agent) is induced to crystallize out of solution, while the other remains dissolved.[9]

-

Liberation: The crystallized salt is isolated, and the free (S)-amine is liberated by treatment with a base.

-

Racemization & Recycle: The dissolved, unwanted (R)-amine salt is treated to liberate the (R)-amine. This isolated (R)-amine is then subjected to a racemization process (e.g., using a catalyst) to convert it back into a racemic mixture, which can be recycled back into the resolution step, thereby driving the theoretical yield towards 100%.[6][10]

Key Process & Scale-Up Considerations:

-

Resolving Agent: The agent must be inexpensive, readily available in high enantiomeric purity, and easily recoverable.

-

Crystallization Control: This is the most critical step. Precise control over temperature, cooling rate, and agitation is required to ensure high diastereomeric purity of the crystallized salt.

-

Racemization Catalyst: Transition metal catalysts, such as those based on iridium, are effective for racemizing the unwanted amine enantiomer.[6]

-

Process Integration: Integrating the resolution, liberation, and racemization steps into a continuous or semi-continuous loop (the "R3" - Resolution, Racemization, Recycle - process) is key to economic viability on a large scale.[6]

Caption: Resolution, Racemization, and Recycle (R3) loop.

Strategy 3: Biocatalytic Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis.[2] Enzymes, particularly engineered transaminases (TAs), can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with exceptional enantioselectivity.[1][2]

Causality and Mechanistic Insight: Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor (4-(tert-butyl)phenylpropan-2-one).[2] The enzyme's active site is inherently chiral, forcing the ketone to bind in a specific orientation. This ensures that the incoming amino group is added to only one face of the carbonyl, producing almost exclusively the (S)- or (R)-amine, depending on the specific enzyme used.

Key Process & Scale-Up Considerations:

-

Enzyme Engineering: Wild-type enzymes often have limited substrate scope or stability. Modern protein engineering techniques like directed evolution are used to create bespoke enzyme variants with high activity, selectivity, and stability under industrial process conditions.[1]

-

Cofactor & Amine Donor: TAs require pyridoxal-5'-phosphate (PLP) as a cofactor. The choice of amine donor is crucial; isopropylamine is common as its deaminated product, acetone, is volatile and can be easily removed to drive the reaction equilibrium towards the product.[11]

-